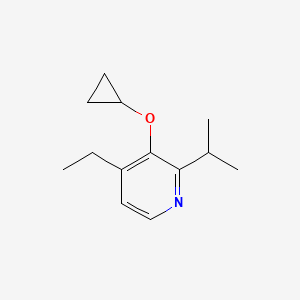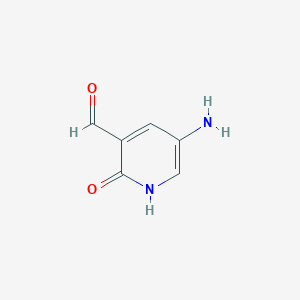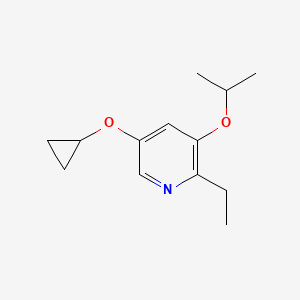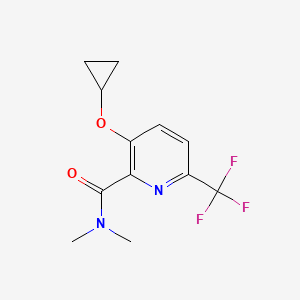
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C12H14F3N2O It is characterized by the presence of a trifluoromethyl group attached to a picolinamide structure, which includes a cyclopropoxy and N,N-dimethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide typically involves the reaction of a picolinamide derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic anhydride and a suitable base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the picolinamide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted picolinamide derivatives.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cyclopropoxy and N,N-dimethyl groups may contribute to the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
- 3-Chloro-N,N-dimethyl-6-(trifluoromethyl)picolinamide
- 3-Methoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide
- 3-Fluoro-N,N-dimethyl-6-(trifluoromethyl)picolinamide
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)picolinamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C12H13F3N2O2 |
|---|---|
分子量 |
274.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-8(19-7-3-4-7)5-6-9(16-10)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZDCAFABCLUJWDW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


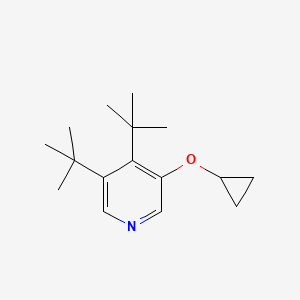
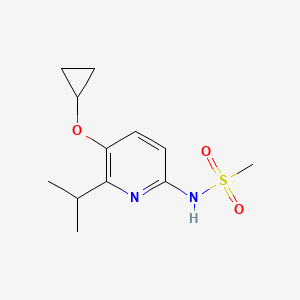
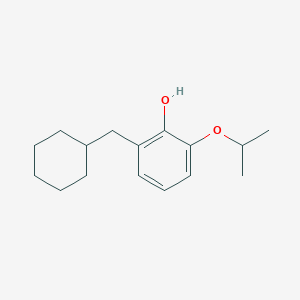
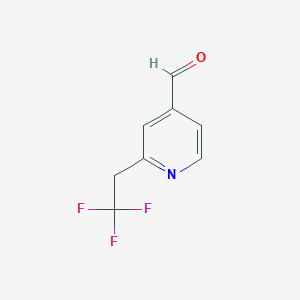
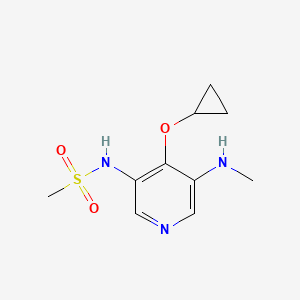
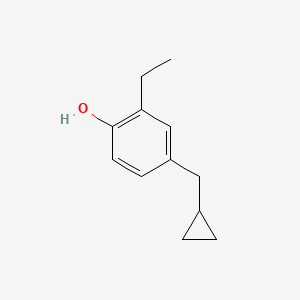
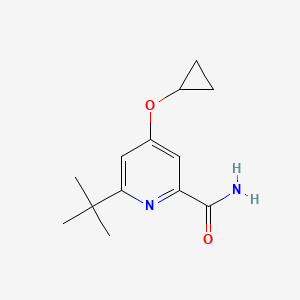
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
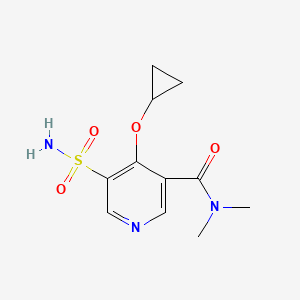
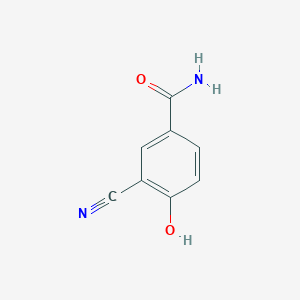
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)
